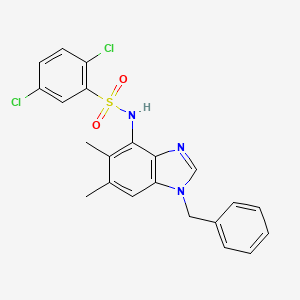

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide

Vue d'ensemble

Description

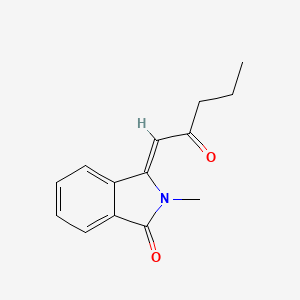

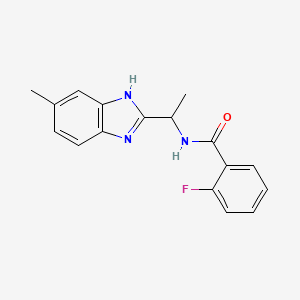

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide is a useful research compound. Its molecular formula is C22H19Cl2N3O2S and its molecular weight is 460.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Photodynamic Therapy and Photosensitizers

Research indicates the potential of certain benzenesulfonamide derivatives as photosensitizers in photodynamic therapy, particularly for cancer treatment. For instance, a study highlighted the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds demonstrated excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them valuable as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

The synthesis and evaluation of novel benzenesulfonamide derivatives have been widely researched for their antitumor properties. Studies have synthesized novel series of benzenesulfonamide derivatives and evaluated their in vitro antitumor activity. For instance, a series of N-(benzoxazol-2-yl) and N-(benzothiazol-2-yl) benzenesulfonamides were prepared, with certain compounds demonstrating remarkable activity and selectivity toward specific cancer cell lines, indicating their potential as antitumor agents (Sławiński & Brzozowski, 2006).

Synthesis of Novel Heterocyclic Compounds

Benzenesulfonamide derivatives serve as key intermediates in the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. Researchers have utilized benzenesulfonamide compounds to synthesize various heterocyclic derivatives like azoles, pyrimidines, pyrans, and benzimidazole derivatives. These compounds, due to their structural diversity and biological activity, hold promise in the development of new therapeutic agents (Farag et al., 2011).

Catalysis and Chemical Synthesis

Benzenesulfonamide compounds have been employed in catalytic processes and chemical synthesis, showing versatility in reactions and forming a variety of complex molecules. Studies have reported their use in mechanochemical C–N coupling reactions and in the synthesis of benzimidazoles and quinazolin-4(3H)-ones, showcasing their importance in facilitating and diversifying chemical synthesis (Bera, Bhanja, & Mal, 2022).

Propriétés

IUPAC Name |

N-(1-benzyl-5,6-dimethylbenzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Cl2N3O2S/c1-14-10-19-22(25-13-27(19)12-16-6-4-3-5-7-16)21(15(14)2)26-30(28,29)20-11-17(23)8-9-18(20)24/h3-11,13,26H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOMIMOSCCCMGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)N=CN2CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-5,6-dimethyl-1H-1,3-benzimidazol-4-yl)-2,5-dichlorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B3127312.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]-N'-methyl-2-oxoacetohydrazide](/img/structure/B3127316.png)

![1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B3127373.png)

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-((E)-{methyl[(4-toluidinocarbonyl)oxy]amino}methylidene)thiourea](/img/structure/B3127378.png)